molecular formula C11H18N2O5 B13698991 tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate

tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate

Cat. No.: B13698991
M. Wt: 258.27 g/mol
InChI Key: NJUWWDKWBAQLNA-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate is a carbamate derivative featuring a 1,3-oxazolidin-2,5-dione moiety. This structural motif is notable for its rigidity and polarity, which influence physicochemical properties such as solubility, crystallinity, and reactivity.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-9(15)12-6-4-5-7-8(14)17-10(16)13-7/h7H,4-6H2,1-3H3,(H,12,15)(H,13,16)

InChI Key

NJUWWDKWBAQLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1C(=O)OC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazolidinone derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a 70% aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, where it is stirred for an extended period to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler carbamate derivatives.

Scientific Research Applications

tert-Butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring and carbamate group can participate in various biochemical interactions, influencing the activity of target proteins and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate with three related compounds, emphasizing substituent effects on molecular properties:

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) Not Provided Likely C₁₁H₁₈N₂O₅ 2,5-dioxo-1,3-oxazolidin-4-yl ~258.28 (estimated) High polarity due to oxazolidinone; potential drug intermediate
tert-butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate 1867-66-9 C₁₂H₂₂N₂O₄ (inferred) Cyclobutyl, hydroxyl, oxo, amino ~282.32 Enhanced hydrogen bonding; possible use in peptide synthesis
tert-butyl N-[3-(4-aminophenyl)propyl]carbamate 180147-82-4 C₁₄H₂₂N₂O₂ 4-Aminophenyl 250.34 Lower water solubility; aromaticity may improve thermal stability
tert-butyl N-[3-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)propyl-(4-bromobenzoyl)amino]propyl]carbamate 758721-70-9 C₃₁H₃₆BrN₅O₄S Benzyl, bromobenzoyl, thiazolopyrimidinone 654.63 Bulky substituents; potential kinase inhibitor or API intermediate

Key Comparative Insights

Polarity and Solubility: The target compound’s oxazolidinone ring introduces polarity, likely enhancing solubility in polar solvents (e.g., DMSO, acetone) compared to the aromatic tert-butyl N-[3-(4-aminophenyl)propyl]carbamate . The hydroxyl and amino groups in the cyclobutyl derivative may further increase water solubility through hydrogen bonding.

Thermal Stability and Reactivity: Aromatic amines (e.g., 4-aminophenyl in ) typically exhibit higher thermal stability due to resonance stabilization, whereas the oxazolidinone ring in the target compound may confer rigidity but lower thermal resistance. The bulky thiazolopyrimidinone and bromobenzoyl groups in could sterically hinder reactivity, making it less suitable for nucleophilic reactions compared to the target compound.

Pharmaceutical Potential: Oxazolidinones are known for antibacterial activity (e.g., linezolid), suggesting the target compound could serve as a scaffold for antimicrobial agents. The complex heterocyclic system in may target specific enzymes (e.g., kinases), though its high molecular weight (~654 g/mol) could limit bioavailability .

Biological Activity

Tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate is a compound that features an oxazolidinone structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group attached to a carbamate moiety linked to a propyl chain that incorporates a 2,5-dioxo-1,3-oxazolidin-4-yl group. This unique combination of functional groups contributes to its reactivity and biological potential.

Structural Formula

C13H20N2O5\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}_5

Key Properties

PropertyValue
Molecular Weight284.31 g/mol
Density1.473 g/cm³
SolubilitySoluble in organic solvents

Antimicrobial Properties

Compounds containing oxazolidinone structures have been extensively studied for their antimicrobial properties . Research indicates that this compound may exhibit significant activity against various bacterial strains.

Case Study: Antibacterial Activity

A study investigated the antibacterial efficacy of oxazolidinone derivatives against Gram-positive bacteria. The results showed that compounds similar to this compound demonstrated:

  • Inhibition of Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 8–32 µg/mL.

Table: Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Bacterial Strain
This compound16Staphylococcus aureus
Oxazolidinone Derivative A8Enterococcus faecalis
Oxazolidinone Derivative B32Listeria monocytogenes

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of protein synthesis in bacteria. By binding to the bacterial ribosome, it prevents the proper formation of proteins necessary for bacterial growth and replication.

Therapeutic Applications

Given its biological activity, this compound holds potential for various therapeutic applications:

  • Antibiotic Development : Due to its effectiveness against resistant bacterial strains.
  • Cancer Research : Investigations into its role as an inhibitor of certain cancer cell lines are ongoing.
  • Anti-inflammatory Agents : Potential use in reducing inflammation due to its structural similarities with known anti-inflammatory compounds.

Research Findings

Recent studies have indicated that derivatives of oxazolidinones can also act as inhibitors of certain enzymes involved in cancer progression. For instance:

"Oxazolidinone derivatives have shown promise as inhibitors of mutant isocitrate dehydrogenase (IDH), a key enzyme in cancer metabolism" .

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